N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a nitrothiophene carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the nitrothiophene group: This can be accomplished through nitration reactions followed by coupling with thiophene derivatives.
Final coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and oxadiazole intermediates with the nitrothiophene carboxamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antitumor agent due to its ability to induce apoptosis and cell cycle arrest in cancer cells.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Use as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with cellular targets, leading to the modulation of biological pathways. For example, it may induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest at specific phases . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- Methylenedioxynitazene
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a nitrothiophene carboxamide. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O6S/c20-14(11-3-4-13(26-11)19(21)22)16-15-18-17-12(25-15)6-8-1-2-9-10(5-8)24-7-23-9/h1-5H,6-7H2,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOVGCKWCGNNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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